Hexaphenylcyclotrisiloxane

Catalog No.
S749525
CAS No.
512-63-0
M.F
C36H30O3Si3
M. Wt
594.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexaphenylcyclotrisiloxane

CAS Number

512-63-0

Product Name

Hexaphenylcyclotrisiloxane

IUPAC Name

2,2,4,4,6,6-hexakis-phenyl-1,3,5,2,4,6-trioxatrisilinane

Molecular Formula

C36H30O3Si3

Molecular Weight

594.9 g/mol

InChI

InChI=1S/C36H30O3Si3/c1-7-19-31(20-8-1)40(32-21-9-2-10-22-32)37-41(33-23-11-3-12-24-33,34-25-13-4-14-26-34)39-42(38-40,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H

InChI Key

VCYDUTCMKSROID-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Precursor for Silicone Polymers:

Hexaphenylcyclotrisiloxane, despite its name, does not contain any phenyl groups. The correct chemical name is hexamethylcyclotrisiloxane (D3). It serves as a crucial precursor for various silicone polymers widely utilized in scientific research. These polymers possess unique properties like heat resistance, flexibility, and electrical insulativity, making them valuable in diverse research applications [].

Synthesis of Functionalized Silanes:

D3 acts as a starting material for the synthesis of functionalized silanes, a class of organosilicon compounds with specific functionalities attached to the silicon atom. These functionalized silanes find use in various research areas, including:

  • Surface modification: Modifying the surfaces of materials to alter their properties like wettability, adhesion, and biocompatibility [].
  • Drug delivery: Developing drug delivery systems that can target specific tissues and release drugs in a controlled manner [].
  • Biomedical applications: Creating biocompatible materials for implants, prosthetics, and biosensors [].

Biochemical Research:

D3 exhibits potential applications in specific areas of biochemical research. Studies suggest its use as a:

  • Protein extraction solvent: D3 can solubilize certain proteins, aiding in their extraction and purification for further analysis [].
  • Hydrophobic interaction chromatography stationary phase: D3 can be immobilized on a solid support to create a stationary phase for hydrophobic interaction chromatography, a technique used to separate biomolecules based on their hydrophobicity [].

Other Research Applications:

Beyond the mentioned areas, D3 finds applications in other scientific research fields:

  • Organic synthesis: D3 can act as a reactant or intermediate in various organic reactions [].
  • Material science: D3 can be used to synthesize new types of materials with unique properties for diverse applications [].

Hexaphenylcyclotrisiloxane is a cyclic siloxane compound with the chemical formula C36H30O3Si3C_{36}H_{30}O_3Si_3. It consists of three silicon atoms, each bonded to two phenyl groups and one oxygen atom, forming a stable cyclic structure. This compound is notable for its unique properties, including high thermal stability and significant potential in various

Data Availability:

  • Detailed data on chronic toxicity, flammability, and reactivity is limited and requires further research.

Hexaphenylcyclotrisiloxane is primarily utilized in palladium-catalyzed cross-coupling reactions with aryl halides. This process allows for the formation of carbon-silicon bonds, which are essential in synthesizing organosilicon compounds. The reactions can be performed in an aqueous medium using potassium hydroxide as an activator, facilitating high yields while preserving sensitive functional groups like acetyl and nitro groups .

Additionally, hexaphenylcyclotrisiloxane can undergo solid-state polymerization initiated by potassium hydroxide. This reaction leads to the formation of larger siloxane networks, which can be beneficial for various applications in materials science .

Hexaphenylcyclotrisiloxane can be synthesized through several methods:

  • Reaction of Hexaphenyldichlorosilane with Zinc Oxide: This method involves treating hexaphenyldichlorosilane with zinc oxide, which facilitates the formation of the cyclic siloxane structure .
  • Palladium-Catalyzed Cross-Coupling Reactions: As mentioned earlier, this approach allows for the efficient synthesis of hexaphenylcyclotrisiloxane through reactions with aryl halides .

These synthesis methods highlight the versatility of hexaphenylcyclotrisiloxane in chemical synthesis and its role as a reagent in various reactions.

Hexaphenylcyclotrisiloxane has several applications:

  • Chemical Synthesis: It serves as a cross-coupling reagent in organic synthesis, particularly in the formation of complex organosilicon compounds.
  • Materials Science: Due to its thermal stability and structural properties, it is used in developing advanced materials, including polymers and coatings.
  • Electrochemical

Research on interaction studies involving hexaphenylcyclotrisiloxane primarily focuses on its reactivity with other chemical species rather than biological interactions. Its ability to participate in palladium-catalyzed reactions indicates that it can interact effectively with various aryl halides and other organosilicon compounds .

Hexaphenylcyclotrisiloxane shares similarities with other cyclic siloxanes but stands out due to its unique structure and reactivity. Below is a comparison with similar compounds:

Compound NameFormulaUnique Features
HexamethylcyclotrisiloxaneC18H54O3Si3C_{18}H_{54}O_3Si_3High volatility; used primarily in silicone production
OctamethylcyclotetrasiloxaneC24H78O4Si4C_{24}H_{78}O_4Si_4Larger cyclic structure; used in high-performance materials
TrimethylphenylcyclotrisiloxaneC12H18O3Si3C_{12}H_{18}O_3Si_3Contains methyl groups; different reactivity profile

Hexaphenylcyclotrisiloxane's distinct phenyl groups contribute to its stability and reactivity, making it a valuable compound in both academic research and industrial applications. Its ability to undergo specific

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

512-63-0

Wikipedia

Hexaphenylcyclotrisiloxane

General Manufacturing Information

Cyclotrisiloxane, 2,2,4,4,6,6-hexaphenyl-: ACTIVE

Dates

Modify: 2023-08-15

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